4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Overview
Description
4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, an iodo substituent, and various functional groups such as butoxy, methoxy, and pyridylsulfanyl. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, including:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Iodo Substituent: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Functional Group Modifications: The butoxy, methoxy, and pyridylsulfanyl groups can be introduced through various substitution reactions, often involving nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyridylsulfanyl groups.
Reduction: Reduction reactions can target the quinazolinone core or the iodo substituent.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with modified functional groups, while reduction could lead to deiodinated or reduced quinazolinone compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to various biological targets, potentially inhibiting their activity. The presence of the iodo substituent and other functional groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-BUTOXY-N-[6-CHLORO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
- 4-BUTOXY-N-[6-BROMO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Uniqueness
The uniqueness of 4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-butoxy-N-[6-iodo-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31IN4O4S/c1-3-4-17-41-25-12-8-21(9-13-25)31(38)36-37-30(35-27-14-11-24(33)19-26(27)32(37)39)22-10-15-28(40-2)23(18-22)20-42-29-7-5-6-16-34-29/h5-16,18-19,30,35H,3-4,17,20H2,1-2H3,(H,36,38) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEGPKBVXFZYFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC(=C(C=C4)OC)CSC5=CC=CC=N5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31IN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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